3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one
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Overview
Description
3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one is a complex organic compound that features a unique structure combining an indole core with a tert-butylphenoxy and anilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the tert-butylphenoxy and anilino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tert-butyl)anilino]-2-(3-thienylcarbonyl)acrylonitrile
- 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[4-(4-tert-butylphenoxy)phenyl]imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C25H24N2O2/c1-16-6-5-7-21-22(16)27-24(28)23(21)26-18-10-14-20(15-11-18)29-19-12-8-17(9-13-19)25(2,3)4/h5-15H,1-4H3,(H,26,27,28) |
InChI Key |
CULAQAUVUSLCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
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